Potassium butyltrifluoroborate
Overview
Description
- Potassium butyltrifluoroborate (CAS Number: 444343-55-9) is an organotrifluoroborate compound.
- Its molecular formula is C<sub>4</sub>H<sub>8</sub>BF<sub>3</sub>K with a molecular weight of 164.02 g/mol .
- It is a solid compound that is moisture- and air-stable.
Synthesis Analysis
- Potassium butyltrifluoroborate can be synthesized using appropriate synthetic routes.
- It is often prepared from the corresponding pinacol ester of chloromethylboronic acid.
Molecular Structure Analysis
- The compound consists of a butyl group (C<sub>4</sub>H<sub>8</sub>), a boron atom (B), and three fluorine atoms (F<sub>3</sub>).
- The potassium ion (K<sup>+</sup>) is associated with the trifluoroborate moiety.
Chemical Reactions Analysis
- Potassium butyltrifluoroborate is a versatile reagent in cross-coupling reactions.
- It can participate in C–C bond-forming reactions, such as Suzuki-Miyaura couplings.
Physical And Chemical Properties Analysis
- Melting point: >230°C
- Storage temperature: Inert atmosphere, room temperature
- Safety: Eye and skin irritant (H315, H319, H335)
Scientific Research Applications
Potassium Butyltrifluoroborate is a chemical compound with the molecular formula C4H9BF3K . It’s a solid at 20 degrees Celsius and is often used in scientific research .
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Organic Synthesis
- Potassium Butyltrifluoroborate is often used in organic synthesis . It has emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes .
- The trifluoroborates are often more atom economical than boronate ester analogues, and the potassium salts are reliably stable, monomeric, crystalline solids with indefinite shelf-lives .
- Within cross-coupling forums, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
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Suzuki–Miyaura-type Reactions
- Boronic acids, boronate esters, and organoboranes have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .
- These organoboron reagents have inherent limitations including: boronic acids are often difficult to purify and have uncertain stoichiometry .
- Potassium Butyltrifluoroborate can be used as a more stable and reliable source of boron in these reactions .
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Decarboxylative Borylation
- Potassium Butyltrifluoroborate can be used in an operationally simple decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions .
- This provides primary and secondary alkyl boronates or tetrafluoroborates with various functional groups .
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Preparation of Potassium Organotrifluoroborates
- A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates has been described .
- Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .
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Oxa-Matteson Reaction
- An oxa-Matteson reaction enables sequential oxygen and carbenoid insertions into diverse alkyl- and arylboronates to provide a wide range of boron-substituted ethers .
- The utilities of this method are demonstrated in the asymmetric synthesis of an acetyl-CoA-carboxylase inhibitor, and the programmable construction of polyethers .
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Copper-Catalyzed β-Boration
- A copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds with tetrahydroxydiborane allows direct, efficient access to boronic acids and their derivatives .
- Various α,β-unsaturated amides, ketones and esters are converted to the corresponding β-trifluoroborato compounds in good to excellent yields .
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Suzuki-Miyaura Cross-Coupling and Rh-Catalyzed Addition Reactions
- Potassium organotrifluoroborates have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .
- They are easily prepared, and most are indefinitely stable to air and moisture .
- These reagents have been employed in the syntheses of various natural products and biologically significant analogues .
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Alkyl Transfers
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Preparation of Alkyltrifluoroborates
- A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates has been described .
- Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .
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Hydroboration Reactions
Future Directions
- Research on the application of potassium butyltrifluoroborate in diverse transformations.
- Exploration of novel synthetic methods using this reagent.
properties
IUPAC Name |
potassium;butyl(trifluoro)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BF3.K/c1-2-3-4-5(6,7)8;/h2-4H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHVTQCFJZFJSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635665 | |
Record name | Potassium butyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium butyltrifluoroborate | |
CAS RN |
444343-55-9 | |
Record name | Potassium butyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium Butyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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